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Introduction

Pegapamodutide (also known as OPK-88003 and formerly LY2944876) is an investigational
therapeutic agent that has been studied for its potential in treating metabolic diseases,
particularly type 2 diabetes and obesity. As a long-acting oxyntomodulin analog,
pegapamodutide functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor
and the glucagon receptor (GCGR).[1][2][3] This dual agonism is designed to leverage the
synergistic effects of both pathways to achieve superior glycemic control and weight loss
compared to single-agonist therapies. This technical guide provides a comprehensive overview
of pegapamodutide, focusing on its mechanism of action, clinical trial data, and relevant
experimental protocols to support further research and development in the field of metabolic
diseases. Although the global research and development status of pegapamodutide has been
reported as discontinued, the insights gained from its study remain valuable for the broader
understanding of dual-agonist therapies for metabolic disorders.[1]

Core Mechanism of Action: Dual Agonism of GLP-1
and Glucagon Receptors

Pegapamodutide exerts its therapeutic effects by simultaneously activating the GLP-1 and
glucagon receptors, which are G-protein coupled receptors predominantly expressed in
pancreatic islets, the gastrointestinal tract, and the central nervous system.
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Glucagon-Like Peptide-1 (GLP-1) Receptor Activation

Activation of the GLP-1 receptor is a well-established strategy for the treatment of type 2
diabetes. The downstream signaling cascade of GLP-1 receptor activation leads to several
beneficial metabolic effects:

Glucose-Dependent Insulin Secretion: In the presence of elevated blood glucose, GLP-1
receptor activation in pancreatic (3-cells stimulates the production and release of insulin.

o Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic a-
cells, which in turn reduces hepatic glucose production.

o Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, it helps to
control postprandial glucose excursions.

» Increased Satiety: GLP-1 receptor agonists act on the central nervous system to promote
feelings of fullness, leading to reduced food intake and subsequent weight loss.

Glucagon Receptor Activation

While glucagon is traditionally known for its role in raising blood glucose levels, its co-activation
with GLP-1 has been shown to have synergistic effects on weight loss and energy expenditure.
The proposed mechanisms include:

 Increased Energy Expenditure: Glucagon receptor activation in the liver can increase
thermogenesis and energy expenditure.

e Enhanced Satiety: Similar to GLP-1, glucagon can also act on the central nervous system to
reduce appetite.

» Improved Lipid Metabolism: Glucagon has been shown to have beneficial effects on lipid
profiles.

The dual agonism of pegapamodutide is intended to combine the potent glucose-lowering
effects of GLP-1 with the weight-loss and energy expenditure benefits of glucagon, while
mitigating the hyperglycemic effect of glucagon through the dominant insulinotropic action of
GLP-1.
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Signaling Pathway of Pegapamodutide

The following diagram illustrates the proposed signaling pathways activated by
pegapamodutide upon binding to the GLP-1 and glucagon receptors.
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Caption: Pegapamodutide activates both GLP-1 and glucagon receptors, leading to
downstream signaling cascades that regulate metabolic processes.

Clinical Trial Data

A key Phase 2b clinical trial (NCT03406377) evaluated the efficacy and safety of a dose-
escalation regimen of pegapamodutide (OPK-88003) in adults with type 2 diabetes who had
inadequate glycemic control with metformin and/or diet and exercise.[2][4] The study was a
double-blind, placebo-controlled trial conducted over 30 weeks.[4]

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from the Phase 2b trial. Data is
presented for both the modified Intent-to-Treat (mITT) population and the per-protocol
population.

Table 1: Change in HbAlc from Baseline at 30 Weeks

Pegapamodutide (OPK-

Population Placebo
88003)

mITT -1.30%][5] -0.09%][5]

Per-Protocol -1.47%l[4] -0.25%[4]

Table 2: Change in Body Weight from Baseline at 30 Weeks

Pegapamodutide (OPK-

Population Placebo
88003)

miTT -4.4 kg[5] -1.8 kg[5]

Per-Protocol -5.5 kg[4] -1.9 kg[4]

Table 3: Additional Efficacy Parameters (mITT Population at 30 Weeks)
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Pegapamodutide
Parameter Placebo p-value
(OPK-88003)

Patients Achieving

50%][5] 13.8%[5] 0.0008[5]
HbAlc < 6.5%
Patients with = 5%
_ ~38%][5] 13%][5] 0.008[5]
Body Weight Loss
Change in Blood
-31.2 mg/dL[5] -11.6 mg/dL[5] 0.005[5]

Triglycerides

Experimental Protocols

While a complete, unabridged protocol for the pegapamodutide Phase 2b trial is not publicly
available, the following methodology is based on the trial's registration (NCT03406377) and
published results.[1][2][4]

Phase 2b Clinical Trial (NCT03406377) Methodology

Objective: To evaluate the effect of a dose-escalation regimen of once-weekly subcutaneous
injections of pegapamodutide (OPK-88003) compared to placebo on the absolute change in
HbA1c from baseline after 30 weeks in subjects with type 2 diabetes.[1]

Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group trial.[1]

Participant Population: Adult men and women (aged 18-80 years) with a diagnosis of type 2
diabetes, inadequately controlled with diet and exercise alone or on a stable dose of metformin
(= 1000 mg/day). Key inclusion criteria included a BMI between 27 and 45 kg/m 2 and an
HbAlc between 7.0% and 10.5% at screening.[1]

Treatment Regimen:
» Screening/Baseline Period: Up to 2 weeks prior to the first dose.[1]

e Treatment Period (30 weeks total):
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o Dose Escalation (8 weeks): Subjects randomized to the pegapamodutide arm received a
starting dose of 20 mg once-weekly for 4 weeks, followed by 40 mg once-weekly for 4

weeks.[2]

o Target Dose (22 weeks): Following the escalation period, subjects received the target
dose of 70 mg once-weekly for the remaining 22 weeks.[2]

o Follow-up Period: 4 weeks after the last dose.[1]

Randomization: Subjects were randomized in a 1.75:1 ratio to receive either pegapamodutide

or a volume-matched placebo.[2]

Primary Endpoint: Absolute change in HbAlc from baseline to 30 weeks.[1]
Secondary Endpoints:

e Change in body weight from baseline to 30 weeks.[1]

o Percentage of subjects achieving a body weight loss of 5% or greater.[1]
e Change from baseline in fasting plasma glucose (FPG).[1]

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs,
and electrocardiograms throughout the study.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Phase 2b clinical trial of pegapamodutide.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.opko.com/investors/news-events/press-releases/detail/357/opko-announces-positive-topline-results-in-phase-2-diabetes-and-obesity-trial
https://www.opko.com/investors/news-events/press-releases/detail/357/opko-announces-positive-topline-results-in-phase-2-diabetes-and-obesity-trial
https://www.clinicaltrials.gov/study/NCT03406377
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.opko.com/investors/news-events/press-releases/detail/357/opko-announces-positive-topline-results-in-phase-2-diabetes-and-obesity-trial
https://www.clinicaltrials.gov/study/NCT03406377
https://www.clinicaltrials.gov/study/NCT03406377
https://www.clinicaltrials.gov/study/NCT03406377
https://www.clinicaltrials.gov/study/NCT03406377
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Pegapamodutide Phase 2b Trial Workflow

Screening & Baseline
(Up to 2 weeks)

Randomization (1.75:1)

Pegapamodutide \Placebo

Pegapamodutide Arm Placebo Arm

Dose Escalation
(8 weeks)
20mg -> 40mg

Placebo Administration
(30 weeks)

Target Dose
(22 weeks)
70mg

Primary & Secondary

Endpoint Assessment
(30 weeks)

Follow-up
(4 weeks)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10832559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow of the Phase 2b clinical trial for pegapamodutide, from screening to follow-
up.

Conclusion

Pegapamodutide represents a significant effort in the development of dual-agonist therapies
for metabolic diseases. The available clinical data demonstrates its potential for clinically
meaningful reductions in both HbAlc and body weight. While its development has been
discontinued, the research conducted with pegapamodutide provides a valuable foundation
for the ongoing exploration of multi-agonist molecules in the management of type 2 diabetes,
obesity, and related metabolic disorders. The experimental methodologies and an
understanding of its dual-agonist signaling pathway can inform the design of future studies and
the development of next-generation therapeutics in this promising class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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